Cas no 478529-47-4 (D-Glucose-4,5,6-13C3)

D-Glucose-4,5,6-13C3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Omicron Biochemicals | GLC-058-0.10g |
D-[4,5,6-13C3]glucose |
478529-47-4 | 0.10g |
$600 | 2025-02-19 | ||
TRC | G595023-10mg |
D-Glucose-4,5,6-13C3 |
478529-47-4 | 10mg |
$1206.00 | 2023-05-18 | ||
TRC | G595023-1mg |
D-Glucose-4,5,6-13C3 |
478529-47-4 | 1mg |
$155.00 | 2023-05-18 | ||
Omicron Biochemicals | GLC-058-0.25g |
D-[4,5,6-13C3]glucose |
478529-47-4 | 0.25g |
$1190 | 2025-02-19 | ||
A2B Chem LLC | AG23910-100mg |
D-[4,5,6-13C3]GLUCOSE |
478529-47-4 | 100mg |
$691.00 | 2024-04-19 | ||
A2B Chem LLC | AG23910-250mg |
D-[4,5,6-13C3]GLUCOSE |
478529-47-4 | 250mg |
$1320.00 | 2024-04-19 |
D-Glucose-4,5,6-13C3 関連文献
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Ana Cecilia Ho-Palma,Floriana Rotondo,María del Mar Romero,Serena Memmolo,Xavier Remesar,José Antonio Fernández-López,Marià Alemany Anal. Methods 2016 8 7873
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Sonja L. Knowles,Huzefa A. Raja,Christopher D. Roberts,Nicholas H. Oberlies Nat. Prod. Rep. 2022 39 1557
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3. Bacterial sterol surrogates. Biosynthesis of the side-chain of bacteriohopanetetrol and of a carbocyclic pseudopentose from 13C-labelled glucose in Zymomonas mobilisMichel Rohmer,Bertrand Sutter,Hermann Sahm J. Chem. Soc. Chem. Commun. 1989 1471
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Alienke van Pijkeren,Rainer Bischoff,Marcel Kwiatkowski Analyst 2019 144 6812
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Chang Geun Yoo,Ning Li,Melanie Swannell,Xuejun Pan Green Chem. 2017 19 4402
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Senthil Murugan Arumugam,Sangeeta Mahala,Bhawana Devi,Sandeep Kumar,Ravi Kumar Kunchala,Sasikumar Elumalai React. Chem. Eng. 2023 8 2641
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Teli Liu,Qianqian Gan,Junbo Zhang,Zhonghui Jin,Weifang Zhang,Yanyan Zhang Med. Chem. Commun. 2016 7 1381
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Zhichao Tan,Gai Miao,Chang Liu,Hu Luo,Liwei Bao,Lingzhao Kong,Yuhan Sun RSC Adv. 2016 6 62747
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Sangeeta Mahala,Senthil M. Arumugam,Sandeep Kumar,Bhawana Devi,Sasikumar Elumalai Nanoscale Adv. 2023 5 2470
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Ala Jo,Jinjoo Jung,Eunha Kim,Seung Bum Park Chem. Commun. 2016 52 7433
D-Glucose-4,5,6-13C3に関する追加情報
D-Glucose-4,5,6-13C3 (CAS No. 478529-47-4): An Overview of Its Properties and Applications in Biochemical Research
D-Glucose-4,5,6-13C3 (CAS No. 478529-47-4) is a stable isotope-labeled derivative of glucose, a fundamental biomolecule that plays a crucial role in various biological processes. This compound is particularly valuable in biochemical and metabolic research due to its unique properties and the ability to trace metabolic pathways without altering the biological activity of glucose. In this article, we will delve into the chemical properties, applications, and recent advancements in the study of D-Glucose-4,5,6-13C3.
Chemical Properties: D-Glucose-4,5,6-13C3 is a hexose sugar with three carbon atoms labeled with the stable isotope 13C at positions 4, 5, and 6. The molecular formula of this compound is C6H12O6, with a molecular weight of approximately 180.16 g/mol. The presence of 13C isotopes does not affect the chemical reactivity or biological function of glucose but provides a distinct isotopic signature that can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Synthesis and Production: The synthesis of D-Glucose-4,5,6-13C3 typically involves the use of labeled precursors and enzymatic or chemical transformations. One common method involves the enzymatic conversion of 13C-labeled intermediates using glucose synthase enzymes. This process ensures high purity and isotopic enrichment, making the compound suitable for various research applications.
Applications in Metabolic Research: One of the primary applications of D-Glucose-4,5,6-13C3 is in metabolic flux analysis (MFA), where it serves as a tracer to study the flow of carbon through metabolic pathways. By incorporating this labeled glucose into cells or organisms, researchers can track the fate of carbon atoms in various metabolic intermediates and products. This information is crucial for understanding how cells utilize glucose under different physiological conditions and in response to various stimuli.
D-Glucose-4,5,6-13C3 has been extensively used in studies involving cancer metabolism. Cancer cells often exhibit altered metabolic profiles compared to normal cells, with increased glucose uptake and glycolytic activity. By using labeled glucose tracers like D-Glucose-4,5,6-13C3, researchers can investigate the specific metabolic pathways that are upregulated in cancer cells and identify potential therapeutic targets.
In addition to cancer research, D-Glucose-4,5,6-13C3 has found applications in studying insulin resistance and diabetes. Insulin resistance is characterized by impaired glucose uptake and utilization by tissues such as muscle and adipose tissue. By tracing the metabolism of labeled glucose in these tissues, researchers can gain insights into the mechanisms underlying insulin resistance and develop strategies to improve glucose homeostasis.
D-Glucose-4,5,6-13C3 is also valuable in neurobiological research. The brain relies heavily on glucose as its primary energy source. By using labeled glucose tracers, researchers can study how glucose metabolism is altered in neurological disorders such as Alzheimer's disease and Parkinson's disease. This information can help identify biomarkers for early diagnosis and monitor the effectiveness of therapeutic interventions.
Recent Research Developments: Recent advancements in analytical techniques have further enhanced the utility of D-Glucose-4,5,6-13C3. For example, high-resolution mass spectrometry (HRMS) has improved the sensitivity and accuracy of detecting labeled metabolites in complex biological samples. This has enabled researchers to perform more detailed metabolic flux analysis and gain deeper insights into cellular metabolism.
In a study published in the journal "Nature Metabolism," researchers used D-Glucose-4,5,6-13C3-labeled glucose to investigate the metabolic reprogramming that occurs during immune cell activation. They found that activated immune cells exhibit increased glycolytic activity and altered tricarboxylic acid (TCA) cycle fluxes. These findings have important implications for understanding immune responses and developing immunotherapies.
In another study published in "Cell Metabolism," researchers utilized D-Glucose-4,5,6-13C3-labeled glucose to explore the role of mitochondrial metabolism in stem cell differentiation. They discovered that specific mitochondrial pathways are critical for maintaining stem cell pluripotency and directing differentiation into specific cell lineages. This research has potential applications in regenerative medicine and tissue engineering.
Safety Considerations: While D-Glucose-4,5,6-13C3-labeled glucose is generally considered safe for use in research settings due to its stable isotopic nature and non-radioactive properties, it is important to follow standard laboratory safety protocols when handling this compound. Proper storage conditions should be maintained to ensure stability and prevent contamination.
Conclusion: In summary,(CAS No. 478529 - 47 - 4) is a versatile tool for biochemical research with wide-ranging applications in metabolic flux analysis,cancer metabolism,insulin resistance,neurobiology,and more.Recent advancements in analytical techniques have further enhanced its utility,enabling researchers to gain deeper insights into cellular metabolism.Further research will likely uncover new applications for this compound,contributing to our understanding of complex biological processes.
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